N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a synthetic small molecule characterized by a pyrazolo[4,3-c]pyridine core. This heterocyclic scaffold is substituted with a phenyl group at position 2, a methyl group at position 5, and a carbonyl-linked piperazine moiety at position 5.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-28-15-20(23-21(16-28)25(34)31(27-23)19-9-3-2-4-10-19)24(33)30-13-11-29(12-14-30)17-22(32)26-18-7-5-6-8-18/h2-4,9-10,15-16,18H,5-8,11-14,17H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGTOYEIHYATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 462.5 g/mol
- CAS Number : 1040648-12-1
The structure features a cyclopentyl moiety linked to a piperazine ring, which is further connected to a pyrazolo[4,3-c]pyridine derivative. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Potential
Research into pyrazole derivatives has also highlighted their anticancer potential. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain pyrazole compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . While direct studies on N-cyclopentyl derivatives are sparse, the structural similarities warrant further investigation into their potential anticancer effects.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could lead to anxiolytic or antidepressant effects . However, specific studies on N-cyclopentyl derivatives remain necessary to elucidate these effects.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Antitubercular Activity : In a study evaluating substituted piperazine derivatives, several compounds exhibited significant activity against Mycobacterium tuberculosis. The most active derivatives showed IC values indicating strong efficacy without cytotoxic effects on human cells .
- Cytotoxicity Assessment : A series of pyrazolo[4,3-c]pyridine derivatives were tested for cytotoxicity against various human cell lines. Most compounds demonstrated low toxicity levels (IC > 20 μM), suggesting a favorable safety profile for further development .
- Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, revealing critical insights into their mechanisms of action .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. These compounds often act by inhibiting specific kinases involved in cancer progression.
A study highlighted the synthesis of substituted derivatives that demonstrated potent inhibitory effects against Mycobacterium tuberculosis and various cancer cell lines, suggesting that N-cyclopentyl derivatives could also possess similar bioactivity due to their structural characteristics .
Antitubercular Activity
The exploration of N-cyclopentyl derivatives has also led to the identification of potential antitubercular agents. Research has shown that certain piperazine-based compounds can effectively inhibit Mycobacterium tuberculosis, with IC50 values indicating significant potency . The incorporation of pyrazolo[4,3-c]pyridine structures may enhance these properties due to their ability to interact with biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-cyclopentyl derivatives is crucial for optimizing their pharmacological properties. Modifications to the piperazine and pyrazolo[4,3-c]pyridine components can lead to variations in biological activity. For example:
- Piperazine Modifications : Altering substituents on the piperazine ring can influence binding affinity and selectivity towards specific targets.
- Pyrazolo[4,3-c]pyridine Variants : Changes in the carbonyl group or phenyl substitutions can enhance or diminish anticancer activity.
Case Study 1: Anticancer Activity
A series of novel compounds derived from pyrazolo[4,3-c]pyridine were synthesized and tested against different cancer cell lines. Among these compounds, several exhibited IC50 values below 10 µM against breast and lung cancer cells, demonstrating significant potential for further development .
Case Study 2: Antitubercular Efficacy
In another study focused on antitubercular agents, derivatives similar to N-cyclopentyl were evaluated for their inhibitory effects on Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for therapeutic application in tuberculosis treatment .
Comparison with Similar Compounds
Cycloalkyl Modifications
- Cyclopentyl vs. Cycloheptyl : The cyclopentyl group in the target compound contrasts with the cycloheptyl substituent in 5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923226-49-7) . Larger cycloalkyl groups (e.g., cycloheptyl) may enhance membrane permeability but reduce metabolic stability due to increased steric bulk.
- Aryl vs. Alkyl Chains : The N-(4-methylphenyl) and 5-propyl substituents in CAS 923175-15-9 suggest tailored solubility and target interactions compared to the target compound’s phenyl and methyl groups .
Piperazine vs. Direct Substitution
In contrast, analogs like F-DPA lack this moiety, relying on direct aryl substitutions for TSPO binding .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The cyclopentyl group in the target compound likely offers a balance between lipophilicity and metabolic resistance compared to bulkier cycloheptyl analogs .
- Target Selectivity : The piperazine moiety may enable interactions with G-protein-coupled receptors (GPCRs) or kinases, diverging from the TSPO-focused activity of pyrazolo[1,5-a]pyrimidines .
- Synthetic Feasibility : highlights the prevalence of N-alkyl and N-aryl carboxamide derivatives in combinatorial libraries, suggesting the target compound could be optimized for high-throughput screening .
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of this compound?
The synthesis involves multi-step pathways requiring precise control of temperature, solvent selection, and reaction time. For example, polar aprotic solvents (e.g., DMF or DCM) and temperatures between 50–80°C are often optimal for coupling reactions involving pyrazolo-pyridine cores. Protective groups (e.g., tert-butoxycarbonyl) may be used to prevent unwanted side reactions at reactive sites like secondary amines . Post-synthesis purification via column chromatography and characterization via NMR (1H/13C) and mass spectrometry (HRMS) are essential to confirm purity (>95%) and structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for cyclopentyl protons (δ ~1.5–2.0 ppm), pyrazolo-pyridine aromatic protons (δ ~7.2–8.5 ppm), and carbonyl groups (δ ~165–175 ppm in 13C NMR) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak matching the exact mass (e.g., ~450–550 g/mol range for analogs) .
- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What solubility properties should guide experimental design for in vitro assays?
The compound’s moderate solubility in organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility necessitate solvent optimization. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline (≤1% DMSO) to avoid cytotoxicity. LogP calculations (estimated ~2.5–3.5 for analogs) predict moderate membrane permeability .
Q. What initial biological screening strategies are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., kinases) or receptor-binding studies (e.g., GPCRs) based on structural analogs. For example, pyrazolo-pyridine derivatives often target ATP-binding pockets in kinases. Use fluorescence polarization or SPR to quantify binding affinities (reported IC50 values for analogs range from 10 nM–10 µM) .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Address these by:
- Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Selectivity profiling: Screen against related targets (e.g., kinase panels) .
- Computational docking: Compare binding poses using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with hinge regions) .
Q. What strategies are effective for identifying the compound’s primary biological target?
- Affinity chromatography: Immobilize the compound on a resin and isolate binding proteins from cell lysates .
- Thermal shift assays: Monitor protein denaturation temperatures to detect stabilization upon compound binding .
- CRISPR-Cas9 screening: Use gene knockout libraries to identify pathways sensitized to the compound .
Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?
- Core modifications: Synthesize analogs with substituted cyclopentyl groups (e.g., cyclohexyl) or piperazine replacements (e.g., morpholine) .
- Functional group variations: Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to enhance metabolic stability .
- Bioisosteric replacements: Replace the acetamide moiety with sulfonamide or urea groups to modulate solubility .
Q. What formulation challenges arise from the compound’s physicochemical properties, and how can they be mitigated?
Poor aqueous solubility may limit in vivo bioavailability. Strategies include:
Q. Which in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- Rodent models: Use Sprague-Dawley rats for PK profiling (dose: 10 mg/kg IV/PO; collect plasma at 0.5, 1, 4, 8, 24 h) .
- Xenograft models: Evaluate antitumor efficacy in nude mice bearing kinase-driven tumors (e.g., A549 lung cancer) .
- ADME profiling: Assess hepatic microsomal stability (e.g., t1/2 >60 min indicates low clearance) and CYP450 inhibition (IC50 >10 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
